molecular formula C8H9ClN2O B3232790 3-Chloro-5-(cyclopropylmethoxy)pyridazine CAS No. 1346691-28-8

3-Chloro-5-(cyclopropylmethoxy)pyridazine

Cat. No. B3232790
CAS RN: 1346691-28-8
M. Wt: 184.62 g/mol
InChI Key: CIVOYWSBHFMEPX-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyclopropylmethoxy)pyridazine is a chemical compound with the molecular formula C8H9ClN2O . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Chloro-5-(cyclopropylmethoxy)pyridazine, involves various methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-(cyclopropylmethoxy)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2. Attached to this ring at position 3 is a chlorine atom, and at position 5 is a cyclopropylmethoxy group .


Chemical Reactions Analysis

Pyridazine derivatives, including 3-Chloro-5-(cyclopropylmethoxy)pyridazine, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to undergo various chemical reactions, including cyclooxygenase inhibition .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-5-(cyclopropylmethoxy)pyridazine is 184.62 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

Future Directions

The future directions of research on 3-Chloro-5-(cyclopropylmethoxy)pyridazine could involve exploring its potential pharmacological activities and developing more efficient synthesis methods. The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

properties

IUPAC Name

3-chloro-5-(cyclopropylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8-3-7(4-10-11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVOYWSBHFMEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744778
Record name 3-Chloro-5-(cyclopropylmethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346691-28-8
Record name 3-Chloro-5-(cyclopropylmethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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